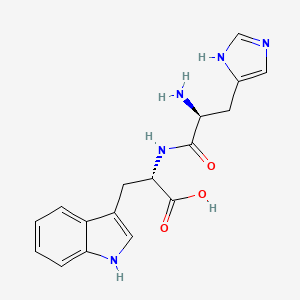

H-His-Trp-OH

概要

説明

“H-His-Trp-OH” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .

Synthesis Analysis

An effective four-step synthesis of the tripeptide H-Pyr-His-Trp-OH, which is used to produce synthetic gonadoliberin agonists, was developed . The synthesis was carried out without adding and removing protecting groups and could produce the target compound with >98% purity .Chemical Reactions Analysis

The synthesis of “this compound” was carried out without adding and removing protecting groups . This suggests that the chemical reactions involved in its synthesis are efficient and can produce the target compound with high purity.Physical And Chemical Properties Analysis

“this compound” is soluble in DMSO . Tryptophan, a component of “this compound”, is unique in terms of its physico-chemical properties. It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds .科学的研究の応用

Hydrogen Bonding in Aromatic Amino Acids

H-His-Trp-OH plays a significant role in hydrogen bonding within proteins. The aromatic groups of amino acids like His and Trp form hydrogen bonds that are vital for protein structure. His forms the strongest conventional hydrogen bonds among these amino acids. Such interactions are essential in stabilizing protein structures (Scheiner, Kar, & Pattanayak, 2002).

Environmental Implications of Hydroxyl Radicals

Hydroxyl radicals (•OH) are crucial in environmental chemistry and biological systems. The hydroxyl group in this compound can be related to these radicals, which are powerful oxidizing agents and play a significant role in immunity metabolism and in reacting with pollutants (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Hydroxyl Radical Mobility in Aqueous Solutions

The mobility and reactivity of hydroxyl radicals in aqueous solutions are crucial in understanding chemical reactions in various scientific fields. The hydroxyl component of this compound is relevant in this context as it helps in exploring the mechanisms of hydrogen transfer in water (Codorniu-Hernández & Kusalik, 2012).

Radioprotective Role of Hydrogen

The presence of hydrogen in this compound is linked to its radioprotective properties. Studies show that hydrogen can reduce hydroxyl radicals, which are detrimental in radiation exposure. This finding is crucial for understanding the protective effects of hydrogen-rich compounds in radiation-related research (Chuai et al., 2012).

Protein-Nucleic Acid Interactions

The interaction between amino acids like His and Trp in this compound and nucleic acids is significant in understanding protein-DNA interactions. Studies on proteins like Escherichia coli H-NS, which contains His and Trp residues, reveal insights into how these amino acids interact with nucleic acids, influencing gene regulation and expression (Friedrich et al., 1988).

Safety and Hazards

The safety data sheet for a similar compound, “H-TRP-SER-OH”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

His-Trp, also known as H-His-Trp-OH, primarily targets Transient Receptor Potential (TRP) channels . TRP channels are a large group of ion channels that control many physiological functions in our body . They are sensors for a variety of cellular and environmental signals and are considered potential therapeutic drug targets for various diseases such as neurological disorders, cancers, cardiovascular disease, and many more .

Mode of Action

His-Trp interacts with its targets, the TRP channels, in a specific manner. In its neutral form, His-Trp acts as an aromatic π-motif, participating in cation-π interactions . When protonated, His-Trp can play the role of a cation, leading to repulsive cation-π interactions . These interactions can influence the activity of TRP channels, thereby affecting various physiological functions.

Biochemical Pathways

The biochemical pathways affected by His-Trp are complex. Tryptophan, a component of His-Trp, is involved in the serotonin pathway, which is initiated by tryptophan hydroxylase (TPH) that adds a hydroxy group to the 5 position of Trp to generate 5-HTP, also called oxitriptan . This pathway is crucial for the production of serotonin, a neurotransmitter that plays a key role in mood regulation and other neurological functions.

Pharmacokinetics

It is known that his-trp can be effectively purified using high-performance immobilized metal affinity chromatography (imac) columns . This suggests that His-Trp has a strong binding capacity, which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of His-Trp’s action are largely dependent on its interaction with TRP channels. TRP channels are responsible for various sensory responses including heat, cold, pain, stress, vision, and taste . Therefore, the modulation of TRP channels by His-Trp can lead to changes in these sensory responses.

Action Environment

The action, efficacy, and stability of His-Trp can be influenced by various environmental factors. For instance, the pH condition can affect the protonation state of His-Trp, which in turn influences its interaction with TRP channels . Moreover, the presence of metallic cations can also affect the binding capacity of His-Trp .

生化学分析

Biochemical Properties

His-Trp is involved in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules . For instance, His-Trp is a key player in the tryptophan biosynthetic pathway, where it interacts with the enzyme anthranilate phosphoribosyltransferase .

Cellular Effects

His-Trp has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, His-Trp and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body .

Molecular Mechanism

At the molecular level, His-Trp exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, His-Trp is involved in the synthesis of serotonin and melatonin, which are important for neurological function .

Metabolic Pathways

His-Trp is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, His-Trp is a key component in the kynurenine and 5-hydroxytryptamine pathways .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTYOQIYBULKEH-ZFWWWQNUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101334869 | |

| Record name | L-Histidyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

23403-90-9 | |

| Record name | L-Histidyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101334869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)

![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)

![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)